molecular formula C10H18O2 B073778 Linalool, oxide CAS No. 1365-19-1

Linalool, oxide

Cat. No.: B073778
CAS No.: 1365-19-1
M. Wt: 170.25 g/mol
InChI Key: BXOURKNXQXLKRK-UHFFFAOYSA-N
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Description

Linalool oxide is a monoterpenoid compound, commonly found in some species of aromatic plants . It can be obtained from linalool either by oxidation or via biotransformation using the fungus Aspergillus niger . It is always present as a mixture of both cis and trans forms .


Synthesis Analysis

Linalool and linalool oxide production has been studied in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene . Another study discusses a one-pot synthesis at room temperature of epoxides and linalool .


Molecular Structure Analysis

The molecular structure of Linalool oxide can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

A study discusses the [3+2] cycloloaddition reaction between Linallol and Chlorobenzene-Nitrile-oxide . Another research paper discusses the Linalool Oxidation Reaction with Air under Ultrasound and Microwave Irradiations .


Physical And Chemical Properties Analysis

Linalool has a boiling point of 198199 °C, and the flash point is 78 °C . Linalool oxide has a molecular weight of 170.2487 .

Scientific Research Applications

  • Anxiolytic Effects : Linalool oxide exhibits anxiolytic properties without causing motor deficits, suggesting its potential as a therapeutic agent for anxiety. In animal models, inhaled linalool oxide increased exploratory behavior and reduced anxiety-like symptoms (Souto-Maior et al., 2011).

  • Synthesis Techniques : Research has explored the synthesis of linalool oxide using hydrogen peroxide and a phase transfer catalyst, achieving a high concentration of linalool oxide in the product, which possesses a pleasing aroma (Ma Jian, 2004).

  • Anti-inflammatory Properties : Inhalation of linalool demonstrates anti-inflammatory effects in models of allergic asthma. It significantly inhibited eosinophil numbers, Th2 cytokines, IgE levels, and airway hyperresponsiveness, suggesting its therapeutic potential in treating allergic asthma (Kim et al., 2019).

  • Allergenic Potential of Oxidized Linalool : The autoxidation of linalool, forming hydroperoxides, is shown to increase its sensitizing potential, making it an important allergen in certain scenarios (Sköld et al., 2004).

  • Role in Plant-Pollinator Interactions : Linalool oxide plays a role in chemical communication within plant-pollinator systems. Its biosynthesis in plants like Clarkia breweri is linked to attracting specific pollinators (Raguso & Pichersky, 1999).

  • Cytochrome P450-Mediated Metabolism in Plants : In Arabidopsis flowers, a cytochrome P450 enzyme (CYP76C1) modulates linalool emission and the formation of linalool oxides, contributing to plant defense against floral antagonists (Boachon et al., 2015).

  • Antinociceptive Properties : (-)-Linalool inhibits nitric oxide formation, suggesting a mechanism for its antinociceptive effects. This reduction in NO production/release might partially explain its efficacy in relieving pain (Peana et al., 2006).

Mechanism of Action

Target of Action

Linalool oxide, a derivative of linalool, primarily targets cancer cells, normal cells, and microorganisms . It has been found to induce apoptosis in cancer cells while protecting normal cells . Additionally, it exerts antimicrobial effects by disrupting cell membranes .

Mode of Action

Linalool oxide interacts with its targets primarily through oxidative stress and membrane disruption . In cancer cells, it induces apoptosis via oxidative stress . In microorganisms, it disrupts cell membranes, thereby exerting its antimicrobial effects .

Biochemical Pathways

The biochemical pathways affected by linalool oxide are still under investigation. It is known that linalool oxide can affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . These pathways are related to the floral note of certain plants, suggesting that linalool oxide may play a role in the production of these aromas .

Pharmacokinetics

Studies on linalool, the parent compound of linalool oxide, suggest that it has good bioavailability . For instance, linalool-loaded nanostructured lipid carriers have been shown to improve the bioavailability of linalool .

Result of Action

The molecular and cellular effects of linalool oxide’s action include the induction of apoptosis in cancer cells, protection of normal cells, and disruption of microbial cell membranes . These effects contribute to its anticancer, protective, and antimicrobial activities .

Action Environment

The action of linalool oxide can be influenced by environmental factors. For instance, in indoor environments, linalool, the parent compound of linalool oxide, can undergo oxidation mechanisms that lead to the formation of secondary organic aerosol (SOA) precursors . This suggests that the action, efficacy, and stability of linalool oxide may also be influenced by similar environmental conditions .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment is recommended .

Future Directions

Recent studies have begun providing evidence on the potential use of certain plant-derived terpenes in modern medicine, demonstrating anti-oxidant, anti-inflammatory, and neuroprotective effects of these compounds . This review examined the effects of two key terpenes, pinene and linalool, on parameters relevant to neurological and psychiatric disorders, highlighting gaps in the literature and recommendations for future research into terpene therapeutics .

Properties

IUPAC Name

6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOURKNXQXLKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859631
Record name 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365-19-1
Record name Linalool oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linalool oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linalool oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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